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This guide provides an objective comparison of the clinical performance of various diclofenac diethylamine

formulations based on data from randomized controlled trials (RCTs), which are considered the gold

standard for evaluating drug efficacy. The following section summarizes the quantitative findings in a

structured table and details the methodologies used to generate this evidence.

Summary of Clinical Trial Data

The table below consolidates key efficacy and design data from clinical studies on different diclofenac

diethylamine (DDEA) formulations for acute ankle sprain.

Diclofenac
Diethylamine (DDEA)
Formulation

Study
Design &
Duration

Key Efficacy Findings (vs.
Baseline/Comparator)

Patient
Population

Citation

| DDEA 2.32% gel (BID) | RCT, Double-blind, Placebo-controlled, 8 days [1] | Pain on Movement (VAS,

0-100 mm): Reduced by 49.1 mm by Day 5 (vs. 25.4 mm for placebo, P<0.0001) [1]. ≥50% Pain

Reduction: >70% of patients (Days 1-5) [1]. Swelling (Ankle Volume): Reduced by 0.3 cm by Day 8 (vs.

0.9 cm for placebo) [1]. | Patients with acute ankle sprain [1]. | [1] | | DDEA 2.32% gel (BID) vs. DDEA

1.16% gel (QID) | RCT, Double-blind, Non-inferiority, 5 days [2] | Pain on Movement (VAS): Change of
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-42.8 mm (2.32% BID) vs. -43.1 mm (1.16% QID). Least squares mean difference: 1.11 mm (95% CI: -3.00,

5.22), meeting non-inferiority criteria [2]. | Patients with Grade I-II ankle sprain; pain on movement ≥50 mm

on VAS [2]. | [2] | | DDEA 4.64% w/v Solution (QID) vs. DDEA 1.16% w/w Gel (QID) | RCT, Open-label,

Parallel Group, 7 days [3] | Pain Intensity Difference (VAS) at Rest:

Day 3: 3.74 (Solution) vs. 2.42 (Gel), P<0.05 [3].

Day 7: 6.8 (Solution) vs. 5.54 (Gel), P<0.05 [3]. Rescue Medication Use: Significantly lower in
4.64% solution group (n=1 vs. n=16, P<0.05) [3]. | Patients with acute painful musculoskeletal

conditions, including ankle sprain [3]. | [3] |

Detailed Experimental Protocols

To assess the validity and applicability of the data, it is crucial to understand the experimental designs.

Below are the methodologies for the key studies cited.

Efficacy of DDEA 2.32% gel vs. Placebo

Objective: To evaluate the efficacy and safety of DDEA 2.32% gel applied twice daily (BID) and three
times daily (TID) versus a placebo gel in patients with acute ankle sprain [1].

Design: A randomized, double-blind, placebo-controlled study [1].
Participants: Patients with acute ankle sprain [1].

Intervention: Treatment with DDEA 2.32% gel BID, TID, or a placebo gel for 8 days [1].
Primary Outcome Measure: Change from baseline in Pain on Movement (POM) assessed by a

100-mm Visual Analog Scale (VAS) at Day 5 [1].
Secondary Outcome Measures: Included ankle swelling (measured by ankle volume), joint function,

patient-reported pain intensity and relief, and treatment satisfaction [1].

Non-inferiority of DDEA 2.32% gel BID vs. 1.16% gel QID

Objective: To determine if DDEA 2.32% gel applied BID is non-inferior to the standard DDEA 1.16%

gel applied four times daily (QID) [2].
Design: A phase 3, randomized, double-blind, active-controlled, parallel-group, non-inferiority study

[2].
Participants: Patients in China with grade I-II ankle sprain and a baseline POM VAS score of ≥50

mm who had not taken any pain medication [2].
Intervention: Treatment with either DDEA 2.32% gel BID or DDEA 1.16% gel QID for 5 days [2].
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Primary Outcome Measure: Change in POM VAS score from baseline to Day 5. The pre-specified

non-inferiority margin was 13 mm [2].
Secondary Outcome Measures: Included ankle tenderness, joint function, swelling, and patient-

reported pain outcomes [2].

Comparison of DDEA 4.64% Solution vs. 1.16% Gel

Objective: To compare the efficacy and safety of a novel quick-penetrating DDEA 4.64% w/v topical
solution against DDEA 1.16% w/w topical gel [3].

Design: A prospective, randomized, controlled, open-label, parallel-group clinical trial [3].
Participants: Patients with acute musculoskeletal pain, including ankle sprains [3].

Intervention: Application of the assigned formulation (4.64% solution or 1.16% gel) four times daily
for 7 days. Both groups also received standard adjunctive care (rest, ice, compression, elevation) [3].

Primary Outcome Measure: Pain Intensity Difference (PID) from baseline on a VAS, measured at
rest and during movement on Days 3 and 7 [3].

Secondary Outcome Measures: Requirement for oral rescue analgesics (Ibuprofen) and incidence
of adverse events [3].

Mechanism of Action: Pharmacological Pathway

The therapeutic effect of diclofenac diethylamine is rooted in its well-defined molecular mechanism of

action, which is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. The

following diagram illustrates this key signaling pathway.

Diagram Title: Mechanism of Diclofenac Diethylamine in Ankle Sprain

This diagram outlines the core pharmacological pathway:

Tissue Injury: An ankle sprain causes cellular damage [4].
Arachidonic Acid Release: The injury triggers the release of arachidonic acid from cell membranes

[5].
Prostaglandin Synthesis: The cyclooxygenase enzymes COX-1 and COX-2 convert arachidonic

acid into prostaglandins [5]. The inducible COX-2 enzyme is particularly significant in driving
inflammation [5].

Symptom Manifestation: Prostaglandins are key mediators that directly cause the classic symptoms
of inflammation, pain, and swelling [5].
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Drug Action: Topically applied diclofenac diethylamine penetrates the skin and exerts its primary

effect by competitively inhibiting both COX-1 and COX-2 enzymes. This inhibition blocks the
production of prostaglandins, thereby reducing inflammation, alleviating pain, and decreasing swelling

at the site of injury [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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